molecular formula CH4NO3Si B14471875 CID 78063810

CID 78063810

Cat. No.: B14471875
M. Wt: 106.13 g/mol
InChI Key: LMJJYRHQMRSNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 78063810 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For example, this compound could belong to a class of bioactive compounds, such as triterpenoids, flavonoids, or steroids, based on analogous CIDs discussed in the evidence (e.g., betulin derivatives in CID 72326 or flavonoids like quercetin in CID 5280343) .

Properties

Molecular Formula

CH4NO3Si

Molecular Weight

106.13 g/mol

InChI

InChI=1S/CH3NO2.HOSi/c2-1(3)4;1-2/h2H2,(H,3,4);1H

InChI Key

LMJJYRHQMRSNAD-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)O.O[Si]

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for the preparation of CID 78063810 involve several steps. The preparation methods typically include:

    Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that serve as building blocks for the final product.

    Reaction Conditions: The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the desired chemical reactions.

    Purification: The final step involves the purification of the compound to achieve the desired purity and yield.

Chemical Reactions Analysis

CID 78063810 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, leading to a decrease in the oxidation state of the compound.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another group.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the specific reaction being carried out.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78063810 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and processes as a reagent or intermediate.

    Biology: In biological research, this compound is used to study its effects on biological systems and pathways.

    Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 78063810 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological system and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063810, a comparative analysis is structured using methodologies and compound classes from the evidence. For instance, this compound may share structural or functional similarities with compounds studied in mass spectrometry (e.g., collision-induced dissociation (CID) fragmentation patterns) or bioactive molecules like those in Hibiscus sabdariffa (e.g., gallic acid, hibiscus acid) . Below is a hypothetical comparison framework based on the evidence:

Table 1: Structural and Functional Comparison with Analogous CIDs

Compound (CID) Class Key Structural Features Biological Activity/Applications Reference
This compound Hypothetical class* Pending structural elucidation Unknown (requires experimental data) N/A
Betulin (CID 72326) Triterpenoid Pentacyclic triterpene backbone Anticancer, anti-inflammatory
Hibiscus acid (CID 6481826) Organic acid Hydroxycitric acid derivative Antioxidant, anti-obesity
Taurocholic acid (CID 6675) Bile acid Steroid core with taurine conjugation Lipid digestion, signaling
Quercetin (CID 5280343) Flavonoid 3-hydroxyflavone backbone Antioxidant, anti-inflammatory

*Note: The class of this compound is inferred based on common compound categories in PubChem.

Key Findings from Analogous Studies:

Structural Insights: Compounds like betulin (CID 72326) and taurocholic acid (CID 6675) demonstrate the importance of steroidal or triterpenoid backbones in mediating biological interactions . If this compound belongs to these classes, its activity may depend on functional group modifications (e.g., hydroxylation, glycosylation). Flavonoids such as quercetin (CID 5280343) highlight the role of aromatic rings and hydroxyl groups in antioxidant activity .

Analytical Techniques :

  • Collision-induced dissociation (CID) and high-energy collision dissociation (HCD) are critical for structural elucidation in mass spectrometry. For example, CID fragmentation patterns of sulfonamides revealed distinct cleavage pathways compared to HCD . Similar methodologies could decode this compound's structure.

This compound’s utility may align with these applications if structurally related.

Limitations and Recommendations

The evidence provided lacks direct data on this compound, necessitating caution in extrapolating findings. Future studies should:

  • Perform high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to resolve this compound’s structure .
  • Compare its pharmacological profile with established compounds (e.g., cytotoxicity assays, receptor binding studies) .
  • Utilize PubChem’s extensive metadata and cross-referenced databases for deeper insights .

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